2,5-Bis{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole
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Overview
Description
BIS({[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS({[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE typically involves the reaction of 4-fluoronaphthalen-1-ylmethyl sulfide with a thiadiazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
BIS({[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluoronaphthyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the fluoronaphthyl moiety .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of BIS({[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A parent compound with a similar core structure.
Fluoronaphthyl derivatives: Compounds with similar fluoronaphthyl groups but different substituents.
Sulfonyl derivatives: Compounds with similar sulfonyl groups attached to different cores.
Uniqueness
BIS({[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL})-1,3,4-THIADIAZOLE is unique due to its specific combination of a thiadiazole ring with fluoronaphthylmethylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C24H16F2N2S3 |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
2,5-bis[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H16F2N2S3/c25-21-11-9-15(17-5-1-3-7-19(17)21)13-29-23-27-28-24(31-23)30-14-16-10-12-22(26)20-8-4-2-6-18(16)20/h1-12H,13-14H2 |
InChI Key |
LQVRJPXVEQSMOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NN=C(S3)SCC4=CC=C(C5=CC=CC=C45)F |
Origin of Product |
United States |
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